2-(4-Methoxyphenoxy)benzaldehyde

Overview

Description

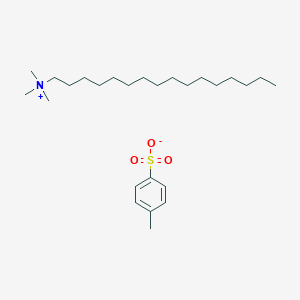

2-(4-Methoxyphenoxy)benzaldehyde is an organic compound with the molecular formula C14H12O3 . It has a molecular weight of 228.24 . The compound is solid in form .

Synthesis Analysis

The synthesis of 2-(4-Methoxyphenoxy)benzaldehyde can be achieved through a nucleophilic aromatic substitution reaction using 4-methoxyphenol and 4-fluorobenzaldehyde . The mixture is heated to 140°C and extracted using ethyl acetate and water .Molecular Structure Analysis

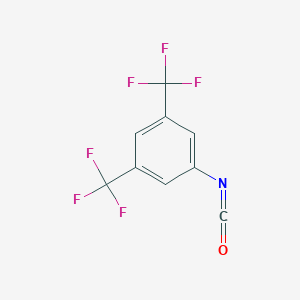

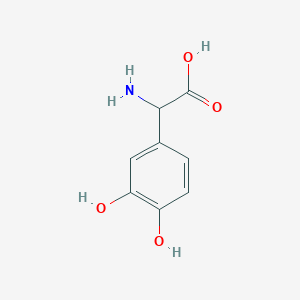

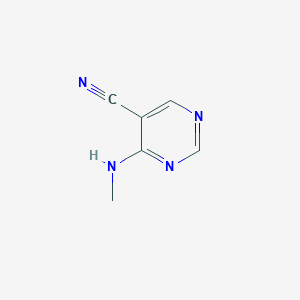

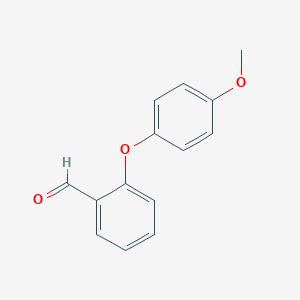

The molecular structure of 2-(4-Methoxyphenoxy)benzaldehyde consists of a benzene ring attached to an aldehyde group and a methoxyphenoxy group . The SMILES string representation is COc1ccc(cc1)Oc2ccccc2C=O .Physical And Chemical Properties Analysis

2-(4-Methoxyphenoxy)benzaldehyde is a solid compound with a melting point of 57-61 °C . It does not have a defined flash point .Scientific Research Applications

Organic Synthesis

2-(4-Methoxyphenoxy)benzaldehyde: is a valuable intermediate in organic synthesis. It serves as a precursor for synthesizing various substituted benzaldehydes, which are crucial in developing pharmaceuticals, agrochemicals, and perfumery compounds . Its methoxy and aldehyde functional groups make it a versatile starting material for condensation reactions, leading to complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, 2-(4-Methoxyphenoxy)benzaldehyde is used to create compounds with potential therapeutic applications. It’s involved in the synthesis of small molecules that can interact with biological targets, aiding in drug discovery and development processes .

Material Science

This compound finds applications in material science due to its ability to act as a monomer or a cross-linking agent. It contributes to the creation of novel polymers with specific properties, such as increased thermal stability or unique optical characteristics, which are essential for advanced materials .

Analytical Chemistry

2-(4-Methoxyphenoxy)benzaldehyde: can be used as a standard or reference compound in analytical methods like chromatography and mass spectrometry. It helps in the quantification and identification of complex mixtures in various samples, ensuring accurate analytical results .

Environmental Science

In environmental science, this compound is utilized in studying the degradation of environmental pollutants. Its structural similarity to certain xenobiotics makes it an ideal model compound for understanding the environmental fate of these substances .

Agricultural Science

The role of 2-(4-Methoxyphenoxy)benzaldehyde in agricultural science includes its use in synthesizing new agrochemicals. It’s particularly useful in creating compounds that can protect crops from pests and diseases, contributing to increased agricultural productivity .

Biotechnology

In biotechnology research, 2-(4-Methoxyphenoxy)benzaldehyde is employed in the synthesis of bioactive molecules. It’s part of the toolkit for modifying biological molecules, which can lead to advancements in areas like genetic engineering and enzyme technology .

Pharmaceutical Research

Lastly, in pharmaceutical research, this compound is instrumental in the synthesis of active pharmaceutical ingredients (APIs). Its reactivity allows for the construction of complex drug molecules, which are then tested for their efficacy and safety in treating various diseases .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H317 - H318 - H400, indicating that it may cause an allergic skin reaction, cause serious eye damage, and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment and using personal protective equipment such as dust masks, eyeshields, and gloves .

properties

IUPAC Name |

2-(4-methoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGJUBFCROCTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377621 | |

| Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methoxyphenoxy)benzaldehyde | |

CAS RN |

19434-36-7 | |

| Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.